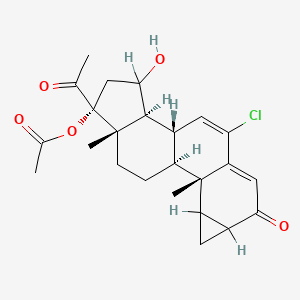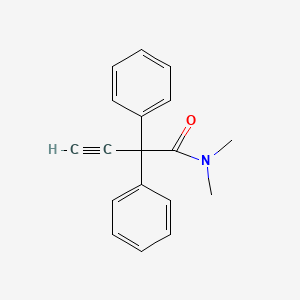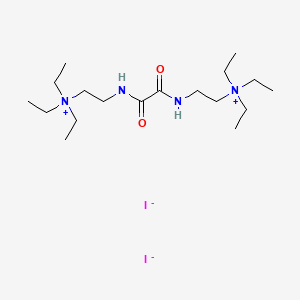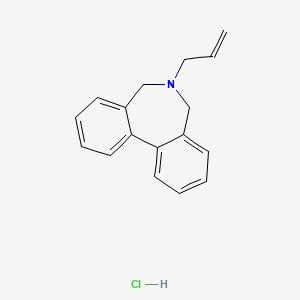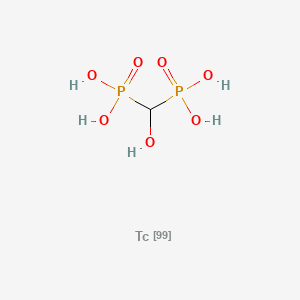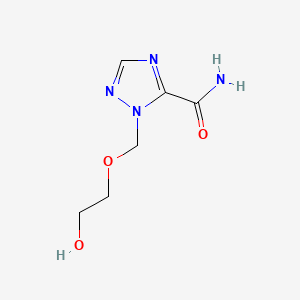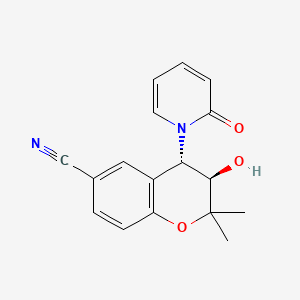
Bis(2-chloroisopropyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroisopropyl)ether: is a chemical compound with the molecular formula C6H12Cl2O and a molecular weight of 171.065 g/mol . It is also known by other names such as Propane, 2,2’-oxybis[2-chloro-] and 2,2’-oxybis[2-chloropropane] . This compound is a colorless to light brown oily liquid that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene .
Preparation Methods
Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Bis(2-chloroisopropyl)ether: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium hydroxide to form 2-chloropropanol .
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate to form 2-chloropropanoic acid .
Reduction Reactions: It can be reduced using lithium aluminum hydride to form 2-chloropropanol .
Scientific Research Applications
Bis(2-chloroisopropyl)ether: has various applications in scientific research, including:
Chemistry: It is used as a solvent for resins, waxes, and oils.
Biology: It has been studied for its mutagenic effects in bacterial strains.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of textiles, spotting agents, and cleaning solutions.
Mechanism of Action
The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .
Comparison with Similar Compounds
Bis(2-chloroisopropyl)ether: can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: This compound has similar chemical properties but is used primarily as an intermediate in the synthesis of other chemicals.
Dichlorodiisopropyl ether: This compound is used as a solvent and has similar physical properties.
2,2’-Dichlorodiisopropyl ether: This compound is used as a nematocide and has similar chemical reactivity.
This compound: is unique due to its specific applications in industrial and scientific research, particularly in the synthesis of pharmaceuticals and its use as a solvent .
Properties
CAS No. |
39638-32-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
InChI Key |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Canonical SMILES |
CC(C)(OC(C)(C)Cl)Cl |
boiling_point |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
density |
Sp gr: 1.1122 20 °C/20 °C |
flash_point |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
Key on ui other cas no. |
39638-32-9 |
physical_description |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
FAIRLY STABLE IN AQUEOUS MEDIA |
solubility |
WATER SOLUBLE Water miscible in organic solvents. |
Synonyms |
bis(2-chloroisopropyl)ether |
vapor_density |
5.9 (Air=1) |
vapor_pressure |
0.71 - 0.85 mm Hg at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


